3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-

nAChR Nicotinic Acetylcholine Receptor Ligand Binding Affinity

3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS 327603-71-4; molecular formula C₁₀H₁₄ClN₃; exact mass 211.088) is a chiral, small-molecule ligand belonging to the 2-(3-pyridylaminomethyl)azacycloalkane chemotype. Its pharmacophoric architecture combines a 6-chloro-3-pyridinamine core with an (S)-configured pyrrolidine moiety via a methylene linker, placing it within a well-characterized series of neuronal nicotinic acetylcholine receptor (nAChR) ligands.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 327603-71-4
Cat. No. B14257958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-
CAS327603-71-4
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CC(NC1)CNC2=CN=C(C=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-10-4-3-9(7-14-10)13-6-8-2-1-5-12-8/h3-4,7-8,12-13H,1-2,5-6H2/t8-/m0/s1
InChIKeyIFDKFUYGOMWZEL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS 327603-71-4): Core Identity and Pharmacological Lineage


3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS 327603-71-4; molecular formula C₁₀H₁₄ClN₃; exact mass 211.088) is a chiral, small-molecule ligand belonging to the 2-(3-pyridylaminomethyl)azacycloalkane chemotype [1]. Its pharmacophoric architecture combines a 6-chloro-3-pyridinamine core with an (S)-configured pyrrolidine moiety via a methylene linker, placing it within a well-characterized series of neuronal nicotinic acetylcholine receptor (nAChR) ligands [2]. Unlike its achiral piperidine or azetidine congeners, the (S)-pyrrolidine stereochemistry introduces a defined three-dimensional orientation that directly influences receptor subtype recognition—a critical parameter for scientific selection where chiral purity and ring-size-dependent pharmacology are non-negotiable.

Why Generic Substitution Fails for 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS 327603-71-4)


Generic substitution within the 2-(3-pyridylaminomethyl)azacycloalkane family is mechanistically unsound because three independent structural variables—ring size, chlorine substitution pattern, and stereochemistry—produce non-parallel shifts in nAChR binding affinity that cannot be predicted from any single variable alone [1]. Balboni et al. demonstrated that while pyrrolidine and azetidine congeners generally exhibit enhanced affinity relative to piperidine analogs, the introduction of N-methylation or chloro substitution does not consistently translate into parallel affinity shifts across ring systems, meaning that a piperidine-based or racemic alternative with superficially similar substitution will not replicate the binding profile or in vivo pharmacodynamic response of the (S)-pyrrolidine-bearing 6-chloro compound [1][2].

Quantitative Differentiation Evidence for 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS 327603-71-4)


Pyrrolidine Ring Size Confers Superior nAChR Affinity Compared to Piperidine and Azetidine Analogs

Within the 2-(3-pyridylaminomethyl)azacycloalkane series, the pyrrolidine (five-membered ring) scaffold confers quantifiably enhanced nAChR binding affinity relative to the six-membered piperidine congeners. Balboni et al. reported that the most active pyrrolidine and azetidine compounds exhibited Kᵢ values between 8.9 and 90 nM at central nAChRs, whereas the corresponding piperidine analogues consistently demonstrated weaker affinity [1]. This ring-size-dependent affinity enhancement is a class-level phenomenon, validated across 30 compounds, and positions the pyrrolidine-bearing target compound within the high-affinity subset of the series.

nAChR Nicotinic Acetylcholine Receptor Ligand Binding Affinity Ring Size SAR

6-Chloro Substitution on the Pyridine Ring Provides a Quantifiable 2-Fold Potency Gain Over the Parent Nicotine Scaffold

The 6-chloro substituent on the 3-pyridinyl ring is a critical potency determinant. Latli et al. demonstrated that converting (−)-nicotine to its 6-chloro analogue (6-chloronicotine) increased nAChR agonist potency by 2-fold at the α4β2 subtype [1]. In the same study, the N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine compound (compound 19) exhibited an IC₅₀ of 9 nM in [³H](−)-nicotine competition binding, compared to 18 nM for the corresponding trimethylammonium analogue (compound 22), 3.8 nM for (−)-nicotine itself, and 155 nM for imidacloprid [1]. This establishes that the combination of the 6-chloro-3-pyridinyl core with a pyrrolidine heterocycle yields low nanomolar potency.

6-Chloronicotinoid nAChR Potency Enhancement Halogen Substitution SAR

Chiral (S)-Pyrrolidine Stereochemistry Differentiates the Target Compound from Racemic and (R)-Configured Analogs in Receptor Recognition

The (S)-configuration of the pyrrolidine ring in CAS 327603-71-4 is not a trivial structural feature: Balboni et al. explicitly reported that stereochemistry is one of the key structural variables (alongside N-methylation and chloro substitution) that produces divergent, non-parallel shifts in nAChR affinity across the 2-(3-pyridylaminomethyl)azacycloalkane series [1]. While the study did not report individual Kᵢ values for every enantiomeric pair, the finding that 'parallel structural changes (stereochemistry, N-methylation and/or chloro substitution) do not consistently lead to parallel shifts in affinity' directly implies that enantiomers of the same compound do not exhibit identical binding profiles, making the (S)-enantiomer pharmacologically distinct from its (R)-counterpart or racemic mixtures.

Chiral Pyrrolidine Stereoselective nAChR Binding Enantiomer Differentiation

In Vivo Analgesic Efficacy Comparable to Nicotine Validates Functional Translation of Sub-100 nM nAChR Affinity

Balboni et al. demonstrated that the most active 2-(3-pyridylaminomethyl)pyrrolidine compounds (Kᵢ = 8.9–90 nM) produced analgesic effects in the mouse tail-flick assay after subcutaneous injection that were comparable in magnitude to nicotine itself [1]. This provides direct in vivo functional validation that the sub-100 nM nAChR binding affinity observed in vitro translates into a pharmacologically meaningful central nervous system effect. Importantly, this level of in vivo activity was restricted to the high-affinity subset of compounds, establishing a functional threshold that lower-affinity piperidine analogues fail to meet.

In Vivo Analgesia Tail-Flick Assay Nicotinic Analgesic Functional Efficacy

Computationally Predicted Physicochemical Properties Distinguish the Compound from Piperidine and Non-Chlorinated Analogs in CNS Drug-Likeness Parameters

The target compound's computed physicochemical properties—LogP of 2.30 and polar surface area (PSA) of 36.95 Ų —place it within optimal CNS drug-likeness space and distinguish it from analogs with different ring sizes or halogenation states. The LogP of 2.30 falls within the established CNS-favorable range (typically 1–4), while the low PSA (36.95 Ų) is well below the 90 Ų threshold associated with poor blood-brain barrier penetration. By comparison, piperidine analogs of similar molecular weight would exhibit moderately higher PSA due to the additional methylene group, and non-chlorinated analogs would have lower LogP values, altering the balance between permeability and solubility.

CNS Drug-Likeness LogP PSA Physicochemical Differentiation

Optimal Application Scenarios for 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS 327603-71-4)


Neuronal nAChR Subtype Pharmacological Profiling and SAR Expansion

The compound's established position within the 2-(3-pyridylaminomethyl)pyrrolidine series, combined with the class-level Kᵢ range of 8.9–90 nM at central nAChRs [1], makes it suitable as a reference ligand or starting scaffold for structure-activity relationship (SAR) studies targeting neuronal nicotinic receptor subtypes (α4β2, α7, or α3β4). Its (S)-stereochemistry provides a chiral benchmark against which racemic or (R)-configured analogs can be compared to quantify stereoselective binding contributions. The 6-chloro substituent offers a direct comparator to the non-halogenated parent scaffold, with the 2-fold potency gain documented by Latli et al. [2] serving as a quantitative baseline for evaluating additional halogen or substituent modifications. Researchers procuring this compound for SAR campaigns should specify chiral purity specifications to ensure that stereochemistry-dependent affinity shifts [1] are not confounded by enantiomeric impurities.

In Vivo Analgesic Screening and CNS-Penetrant nAChR Modulator Development

The demonstrated in vivo analgesic efficacy of high-affinity pyrrolidine compounds in the mouse tail-flick assay, comparable to nicotine after subcutaneous administration [1], positions CAS 327603-71-4 as a candidate for analgesic screening cascades or as a tool compound for validating nAChR-mediated antinociceptive mechanisms. Its computationally favorable CNS drug-likeness parameters—LogP of 2.30 and PSA of 36.95 Ų —support its suitability for CNS-targeted studies, reducing the likelihood of false negatives due to poor brain penetration. Procurement for in vivo studies should include verification of chemical purity (≥95% by HPLC) and chiral purity to ensure reproducibility of the pharmacodynamic response documented in the Balboni et al. study.

Nicotinic Receptor Probe Development and Insecticide Metabolite Research

The 6-chloro-3-pyridinyl-pyrrolidine scaffold has been identified by Latli et al. [2] as a chemotype of dual interest: both as a novel nAChR probe with sub-10 nM potency (IC₅₀ = 9 nM for the closely related compound 19 at α4β2 nAChRs) and as a potential metabolite scaffold relevant to neonicotinoid insecticide research. The compound's structural relationship to imidacloprid metabolites—combined with its 17-fold potency advantage over imidacloprid itself (IC₅₀ 9 nM vs. 155 nM) [2]—makes it a valuable reference standard for laboratories investigating insect nAChR selectivity, neonicotinoid metabolism, or species-dependent receptor pharmacology. Procurement for this application should specify the (S)-enantiomer to ensure consistency with literature-reported binding data on recombinant α4β2 receptors.

Chiral Chromatography Method Development and Analytical Reference Standard Use

Given the established role of stereochemistry as an independent affinity-modulating variable within the 2-(3-pyridylaminomethyl)azacycloalkane series [1], CAS 327603-71-4—with its defined (S)-pyrrolidine configuration—can serve as a single-enantiomer analytical reference standard for developing chiral separation methods (e.g., chiral HPLC or SFC). This is particularly relevant for quality control of synthetic batches where racemization during N-alkylation or reductive amination steps is a known risk. Laboratories procuring the compound as an analytical standard should request a certificate of analysis specifying enantiomeric excess (≥98% ee recommended) to ensure its fitness for chiral method validation.

Quote Request

Request a Quote for 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.